6-{4-[(4-Cyclopropyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}-3-methyl-3,4-dihydropyrimidin-4-one
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Description
Scientific Research Applications
Synthesis and Antitumor Activity
Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones, including compounds similar to the one described, has shown remarkable antitumor activity against multiple cancer cell lines, highlighting their potential in cancer research and treatment. For instance, certain compounds synthesized through this method exhibited significant inhibitory activity in vitro assays against 57 cancer cell lines, with GI(50) values ranging from 1.48 to 9.92 μM, indicating their potential as antitumor agents (Insuasty et al., 2013).
Molecular Structure Analysis
Studies on the molecular structure, such as the 2:1 salt-type adduct formed between related pyrimidine derivatives and piperidine, have contributed to a deeper understanding of molecular interactions and hydrogen bonding patterns. These analyses are crucial for the development of new compounds with optimized properties for various scientific applications (Orozco et al., 2009).
Novel Synthesis Methods
Research on novel and efficient one-pot synthesis methods for aminopyrimidinones and their self-assembly has opened new pathways for synthesizing complex molecules more efficiently. These methods have implications for the rapid development of new compounds for research and therapeutic applications (Bararjanian et al., 2010).
Antimicrobial Applications
Compounds synthesized with structures similar to the one described have been explored for their antimycobacterial activities. Specific derivatives have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, suggesting their potential as new treatments for tuberculosis (Kumar et al., 2008).
Chemical Synthesis and Reactions
The exploration of iron-catalyzed reactions in organic synthesis, including the synthesis of compounds related to the one mentioned, highlights the expanding toolkit available for creating complex organic molecules. These reactions offer new routes for synthesizing heterocyclic compounds, which are essential in many areas of chemical research (Bolm et al., 2004).
properties
IUPAC Name |
6-cyclopropyl-3-[[1-(1-methyl-6-oxopyrimidin-4-yl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-21-11-20-16(9-17(21)24)22-6-4-13(5-7-22)10-23-12-19-15(8-18(23)25)14-2-3-14/h8-9,11-14H,2-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJCGRLWOMMUFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=CC1=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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